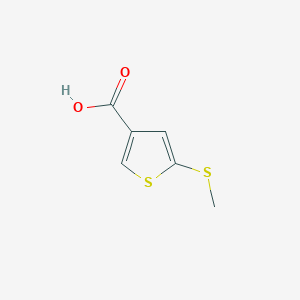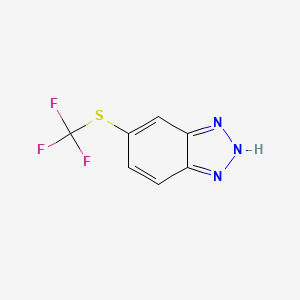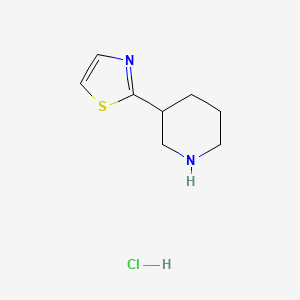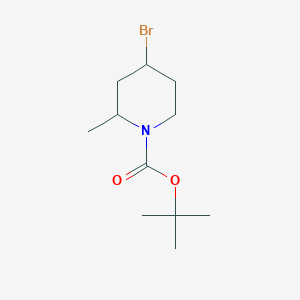
2-Bromo-6-fluoro-3-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-6-fluoro-3-methoxyphenol” is a chemical compound with the CAS Number: 1805533-23-6 . It has a molecular weight of 221.03 . The compound is solid in its physical form . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C7H6BrFO2/c1-11-5-3-2-4 (9)7 (10)6 (5)8/h2-3,10H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been involved in reactions such as protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 221.03 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has delved into the synthesis of novel bromophenol derivatives, including 2-Bromo-6-fluoro-3-methoxyphenol, emphasizing their structural and chemical characteristics. For example, studies have demonstrated the synthesis of bromophenol derivatives with potential as carbonic anhydrase inhibitors, highlighting their significance in medicinal chemistry and potential therapeutic applications (Balaydın et al., 2012). Furthermore, density functional theory (DFT) calculations have been employed to investigate molecular structures and properties, aiding in understanding their chemical behavior and potential for forming metal complexes (Tanak, 2019).
Biological Activities
A significant focus has been placed on evaluating the biological activities of bromophenol derivatives. These compounds have shown promising antibacterial properties, as identified in extracts from marine algae, indicating their potential as natural sources of antimicrobial agents (Xu et al., 2003). Additionally, their radical scavenging and antioxidant activities have been documented, suggesting their role in combating oxidative stress and their potential application in food and pharmaceutical industries as natural antioxidants (Li et al., 2011).
Potential Drug Development
The exploration of bromophenol derivatives, including their methylated and acetylated versions, has extended into assessing their anticancer activities. These studies have illuminated the derivatives' capability to inhibit specific cancer cell lines, laying a foundation for further research into their application in cancer therapy (Dong et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-6-fluoro-3-methoxyphenol are currently unknown. This compound is a derivative of phenol, which is known to be a potent proteolytic agent . .
Mode of Action
As a phenolic compound, it may share some properties with phenol, which dissolves tissue on contact via proteolysis . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by temperature, as suggested by the storage recommendations for similar compounds . .
Eigenschaften
IUPAC Name |
2-bromo-6-fluoro-3-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKBQTUUEPEAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)



![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)







